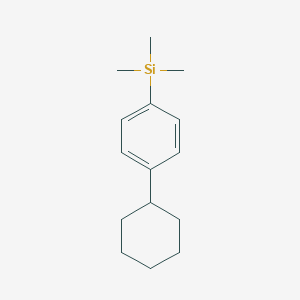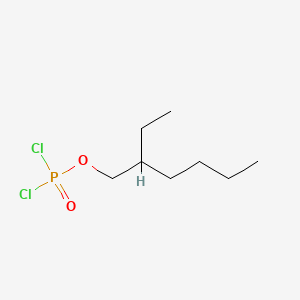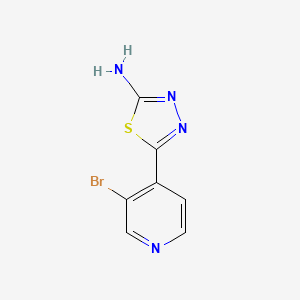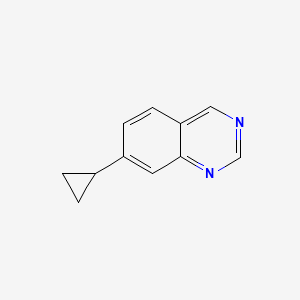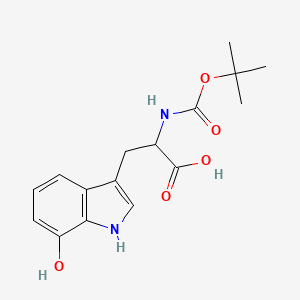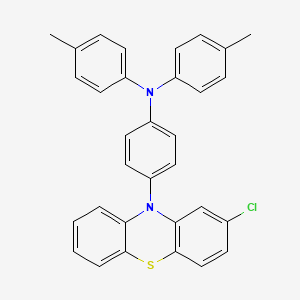
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur in the presence of an oxidizing agent.
Chlorination: The phenothiazine core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 2-position.
Coupling with Di-p-tolylaniline: The chlorinated phenothiazine is coupled with N,N-di-p-tolylaniline using a coupling reagent like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its corresponding dihydrophenothiazine.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Substituted phenothiazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline involves its interaction with various molecular targets:
Dopamine Receptors: It may act as an antagonist at dopamine receptors, similar to other phenothiazine derivatives.
Oxidative Stress Pathways: The compound can modulate oxidative stress pathways, contributing to its potential therapeutic effects.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, providing a basis for its medicinal applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.
Perphenazine: A phenothiazine with similar structural features and pharmacological properties.
Thioridazine: A phenothiazine used in the treatment of schizophrenia.
Uniqueness
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other phenothiazine derivatives.
Eigenschaften
Molekularformel |
C32H25ClN2S |
|---|---|
Molekulargewicht |
505.1 g/mol |
IUPAC-Name |
N-[4-(2-chlorophenothiazin-10-yl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C32H25ClN2S/c1-22-7-12-25(13-8-22)34(26-14-9-23(2)10-15-26)27-16-18-28(19-17-27)35-29-5-3-4-6-31(29)36-32-20-11-24(33)21-30(32)35/h3-21H,1-2H3 |
InChI-Schlüssel |
COXYZUJZMQSRPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)N4C5=CC=CC=C5SC6=C4C=C(C=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


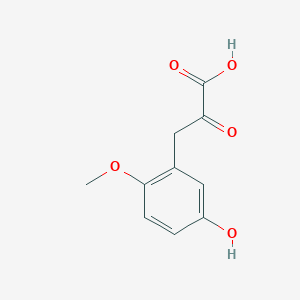
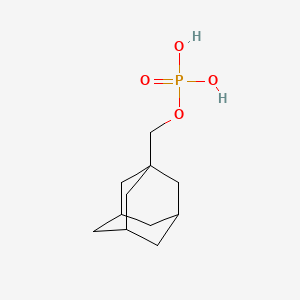
![1-[(Chloromethoxy)methyl]-2-fluorobenzene](/img/structure/B15336869.png)

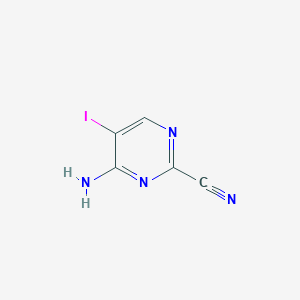

![3-Acetyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B15336891.png)
